
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its multiple butoxymethyl and methoxymethyl groups attached to the triazine core, which may impart unique chemical and physical properties.
Méthodes De Préparation
The synthesis of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with butoxymethyl and methoxymethyl amines. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions to ensure the selective substitution of the chlorine atoms on the triazine ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or methoxymethyl groups are replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a drug candidate or a component in drug delivery systems.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N2,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N~2~,N~2~-Bis(butoxymethyl)-N~4~,N~4~,N~6~,N~6~-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine can be compared with other triazine derivatives, such as:
Melamine: Known for its use in the production of melamine resins and plastics.
Cyanuric chloride: A key intermediate in the synthesis of various triazine compounds.
Hexamethylmelamine: Used in cancer treatment due to its antitumor properties.
Propriétés
Numéro CAS |
58271-19-5 |
|---|---|
Formule moléculaire |
C21H42N6O6 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
2-N,2-N-bis(butoxymethyl)-4-N,4-N,6-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H42N6O6/c1-7-9-11-32-17-27(18-33-12-10-8-2)21-23-19(25(13-28-3)14-29-4)22-20(24-21)26(15-30-5)16-31-6/h7-18H2,1-6H3 |
Clé InChI |
ZALGVSNSKBZATE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCN(COCCCC)C1=NC(=NC(=N1)N(COC)COC)N(COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


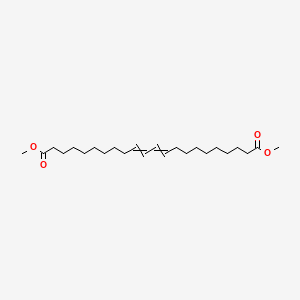
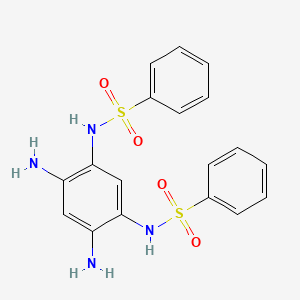
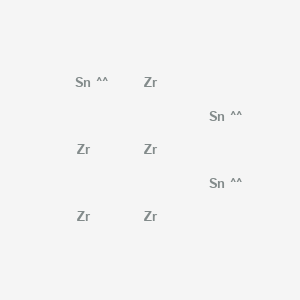
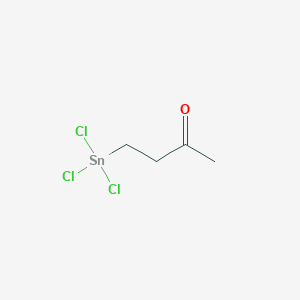


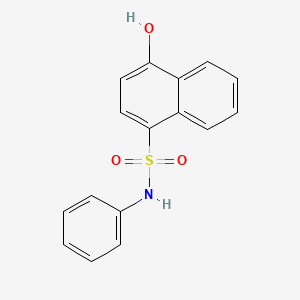
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)


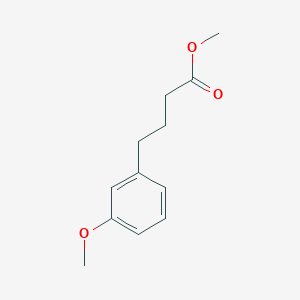
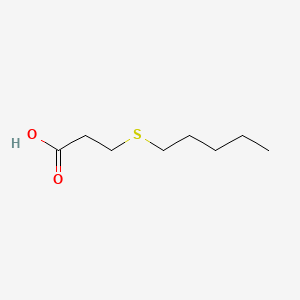
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
